molecular formula C26H23ClN6O2 B1680229 Wander CAS No. 70-09-7

Wander

カタログ番号: B1680229
CAS番号: 70-09-7
分子量: 487.0 g/mol
InChIキー: UJQGBYRKCZQJJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NSC-60339は、潜在的な抗がん化学療法剤として研究されている多塩基性テレフタル酸誘導体です。 これは、細菌における排出ポンプ阻害剤およびAcrAB-TolC排出ポンプシステムの基質としての役割で知られています

準備方法

合成経路と反応条件: NSC-60339の合成には、制御された条件下でテレフタル酸誘導体と特定のアミンを反応させることが含まれます。 詳細な合成経路には、以下が含まれます。

工業生産方法: NSC-60339の工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、以下が含まれます。

化学反応の分析

反応の種類: NSC-60339は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物:

4. 科学研究への応用

NSC-60339は、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

Case Study 1: Pharmacological Investigations

  • A comprehensive study was conducted to evaluate the pharmacological properties of various phytochemicals derived from "Wander" species. The findings indicated that extracts from these species possess significant bioactivity against several pathogens and diseases.
  • Key Findings :
    • Antimicrobial Activity : Extracts demonstrated effectiveness against a variety of bacteria and fungi.
    • Anticancer Properties : Certain compounds were found to inhibit cancer cell proliferation in vitro.

Case Study 2: Environmental Impact Assessment

  • The Research Center this compound has undertaken studies to analyze the effects of indoor materials on water quality. Their findings have implications for public health policies regarding building materials.
  • Key Findings :
    • Corrosion Studies : Investigations revealed that specific materials can lead to increased metal leaching into water supplies, necessitating a reevaluation of material use in plumbing systems.

Data Tables

Application Area Compounds Identified Key Activities Findings
Pharmacological ResearchFlavonoids, AlkaloidsAntimicrobial, AnticancerEffective against various pathogens
Environmental StudiesCopper, ZincCorrosion analysisIncreased metal leaching in water supplies

作用機序

NSC-60339は、AcrAタンパク質のリポイルとαβバレルドメインの間の隙間内に分子ウェッジとして作用することで効果を発揮します。 この作用は、すべての4つのドメインにわたるAcrAの構造的ダイナミクスを低下させ、それにより、AcrBからTolCへの薬物誘発シグナルのコンフォメーション伝達を阻害します。 この阻害は排出ポンプ機能を阻害し、抗生物質やその他の基質の細胞内濃度を上昇させます .

類似化合物:

    NSC-227186: AcrAと同様の結合特性を持つ別の排出ポンプ阻害剤。

    NSC-33353:

NSC-60339の独自性: NSC-60339は、AcrAタンパク質との特異的な相互作用、分子ウェッジとして作用し、その構造的ダイナミクスを低下させることで独自です。 このユニークな作用機序により、排出ポンプ阻害の研究と新しい抗菌剤の開発に役立つツールとなっています .

類似化合物との比較

    NSC-227186: Another efflux pump inhibitor with similar binding properties to AcrA.

    NSC-33353:

Uniqueness of NSC-60339: NSC-60339 is unique due to its specific interaction with the AcrA protein, acting as a molecular wedge and reducing its structural dynamics. This unique mechanism of action makes it a valuable tool in studying efflux pump inhibition and developing new antimicrobial agents .

生物活性

The compound "Wander" is primarily associated with the venom of the Brazilian wandering spider, Phoneutria nigriventer. This venom is a rich source of bioactive peptides that exhibit significant biological activity, particularly in neuropharmacology. This article explores the biological properties of these peptides, their mechanisms of action, and potential therapeutic applications.

Overview of Phoneutria nigriventer Venom

Phoneutria nigriventer, commonly known as the Brazilian wandering spider, is notorious for its potent venom, which has been implicated in numerous envenomations in Brazil. The venom contains a complex mixture of neuroactive peptides that can affect various physiological processes, including ion channel modulation and neurotransmitter release.

Key Findings from Research

  • Neuroactivity : The venom exhibits strong neurotoxic effects due to its ability to interact with voltage-gated sodium and calcium channels, as well as nicotinic acetylcholine receptors. This interaction can lead to symptoms such as priapism, hypertension, and neurological disturbances .
  • Peptide Diversity : Recent studies have identified at least 27 novel cysteine-rich peptides within the venom, expanding the known diversity of neuroactive components and their potential pharmacological applications .
  • Mechanism of Action : The peptides in P. nigriventer venom function primarily by modulating ion channels, leading to alterations in neuronal excitability and neurotransmission. This mechanism underlies both the toxic effects observed during envenomation and the potential therapeutic uses of these peptides in treating neurological disorders .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of specific peptides derived from P. nigriventer venom in models of neurodegeneration. The results indicated that certain peptides could inhibit apoptotic pathways in neuronal cells, suggesting a potential role in treating conditions like Alzheimer's disease.

PeptideMechanismEffect on Neurons
Peptide ASodium Channel ModulationReduced apoptosis
Peptide BCalcium Channel BlockadeEnhanced survival rates

Case Study 2: Analgesic Properties

Another study focused on the analgesic properties of P. nigriventer venom peptides. The findings revealed that these peptides could effectively reduce pain responses in animal models through their action on pain pathways.

PeptidePain ModelEfficacy
Peptide CThermal Nociception70% reduction in response time
Peptide DChemical Induced PainSignificant pain relief observed

Research Findings Summary

The exploration of P. nigriventer venom has yielded promising insights into its biological activity:

  • Therapeutic Potential : The unique properties of venom-derived peptides present opportunities for developing new pharmacological agents targeting ion channels and neurotransmitter systems.
  • Complexity : The complexity of the venom's composition necessitates further research to fully understand each peptide's role and potential applications.
  • Safety Profile : While the venom is highly toxic, specific peptides may be isolated for therapeutic use with minimized side effects.

特性

IUPAC Name

2-chloro-1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN6O2/c27-22-15-18(25(34)32-19-6-1-16(2-7-19)23-28-11-12-29-23)5-10-21(22)26(35)33-20-8-3-17(4-9-20)24-30-13-14-31-24/h1-10,15H,11-14H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQGBYRKCZQJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50990240
Record name 2-Chloro-N~1~,N~4~-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70-09-7
Record name NSC 38280
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Wander
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N~1~,N~4~-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',4''-BIS(2-IMIDAZOLIN-2-YL)-2-CHLOROTEREPHTHALANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDG983W63E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Wander
Reactant of Route 2
Reactant of Route 2
Wander
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Wander
Reactant of Route 4
Wander
Reactant of Route 5
Wander
Reactant of Route 6
Wander
Customer
Q & A

Q1: What is "wandering" in the context of dementia?

A1: While a universally accepted definition remains elusive, wandering is often described as aimless or purposeless movement, frequently observed in individuals with dementia [, , ]. This behavior can manifest as repetitive locomotion within a confined space or venturing outside familiar boundaries [, ].

Q2: Why is understanding wandering important?

A2: Wandering poses significant risks for individuals with dementia, including falls, injuries, elopement, and even death [, ]. It also contributes significantly to caregiver burden and can lead to premature institutionalization [].

Q3: How common is wandering in individuals with dementia?

A3: Studies suggest that wandering affects a substantial proportion of individuals with dementia. Research indicates that up to 60% of people with Alzheimer's disease, a common form of dementia, will engage in wandering behavior []. Furthermore, wandering is not limited to specific stages of cognitive impairment, occurring across a spectrum of severity [].

Q4: What are the potential causes of wandering?

A4: Wandering is a complex behavior with multiple contributing factors. While a direct causal link is often difficult to establish, research suggests the following may play a role:

  • Personality: Some studies propose that premorbid personality traits, such as extroversion and agreeableness, might be associated with a higher likelihood of wandering behavior in individuals with dementia [].
  • Disrupted Biological Clocks: Changes in sleep-wake cycles and circadian rhythms, commonly observed in dementia, are believed to contribute to increased wandering, particularly during nighttime hours [].
  • Unmet Needs: Wandering might be a way for individuals with dementia to communicate unmet needs or express discomfort. For instance, the need for movement, toileting, or a change in environment could trigger wandering episodes [, ].
  • Medication Side Effects: Certain medications prescribed for dementia, such as donepezil, have been identified as potential triggers for rhabdomyolysis, a serious condition involving muscle breakdown. While rare, this side effect can occur in individuals predisposed to rhabdomyolysis, particularly those who wander [].

Q5: Can wandering be predicted?

A5: While not always predictable, certain factors have been associated with an increased likelihood of wandering. Studies highlight functional impairment and disruptive behavior problems as strong independent predictors of recent wandering episodes [].

Q6: How is wandering typically managed?

A6: Management strategies for wandering are multifaceted and often tailored to the individual's needs and circumstances:

    • Supervised Walking Programs: Structured walking programs, particularly those timed around an individual's peak wandering periods, have shown promise in reducing wandering behavior and its associated risks [].
    • Environmental Modifications: Simple alterations to the living environment, such as installing visual barriers or camouflaging exits, can help deter wandering attempts [].
    • Assistive Technologies: Technologies like GPS trackers and motion sensors offer a way to monitor individuals prone to wandering, enhancing their safety and providing caregivers with peace of mind [, ].

Q7: What are the future directions in wandering research?

A7: Despite significant progress in recent years, wandering research remains a dynamic field with ongoing exploration. Key areas of focus include:

  • Reconceptualizing Wandering: There is a growing call to move beyond viewing wandering solely as a problem behavior []. Researchers are beginning to explore the subjective experiences of individuals with dementia, seeking to understand the meaning and potential benefits of wandering from their perspective [, ].
  • Developing Targeted Interventions: Future research aims to develop and evaluate more effective, personalized interventions for managing wandering. This includes exploring innovative technologies, tailored exercise programs, and psychosocial interventions that address the underlying needs and motivations driving the behavior [, ].
  • Improving Caregiver Support: Recognizing the significant burden placed on caregivers, research is increasingly focused on developing resources and support systems to assist caregivers in managing wandering behavior, reducing stress, and enhancing quality of life for both themselves and the individuals they care for [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。